molecular formula C54H97N3NaO14P B13722316 DSPE-PEG-Maleimide

DSPE-PEG-Maleimide

Cat. No.: B13722316
M. Wt: 1066.3 g/mol
InChI Key: RCFAZCYOANIKLN-AKZQISGYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG-Maleimide, scientifically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000], is a functionalized phospholipid-polymer conjugate. This compound consists of a 1,2-distearoyl-sn-glycero-PE (DSPE) covalently coupled to a linear polyethylene glycol (PEG) chain with a maleimide-terminated end. It is widely used in the synthesis of antibody-coupled liposomes and lipid nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG-Maleimide involves several steps:

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

DSPE-PEG-Maleimide can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific reactivity with thiol groups, making it highly suitable for applications requiring stable thioether linkages. Its combination of hydrophobic DSPE and hydrophilic PEG components also provides excellent amphiphilic properties, enhancing its versatility in various biomedical applications .

Properties

Molecular Formula

C54H97N3NaO14P

Molecular Weight

1066.3 g/mol

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate

InChI

InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1

InChI Key

RCFAZCYOANIKLN-AKZQISGYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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